

An In-Depth Technical Guide to the Safety and Handling of Butyl Methanesulfonate

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Compound of Interest

Compound Name: Butyl methanesulfonate

Cat. No.: B7819434

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for **butyl methanesulfonate**, a potent alkylating agent utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

Butyl methanesulfonate (BMS), with the CAS number 1912-32-9, is the butyl ester of methanesulfonic acid.^[1] It is recognized for its reactivity as an alkylating agent, a characteristic that underlies both its utility in chemical synthesis and its toxicological profile.^[1]

Property	Value	Reference
Chemical Formula	C5H12O3S	[1]
Molecular Weight	152.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in organic solvents, limited solubility in water	[1]

Toxicological Data

Butyl methanesulfonate is classified as a hazardous substance, posing significant health risks upon exposure. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] While specific quantitative toxicity data such as LD50 and LC50 values for **butyl methanesulfonate** are not readily available in the searched literature, the hazard classifications from safety data sheets indicate a high level of acute toxicity. For context, related alkylating agents like methyl methanesulfonate have reported oral LD50 values in rats of 225 mg/kg.

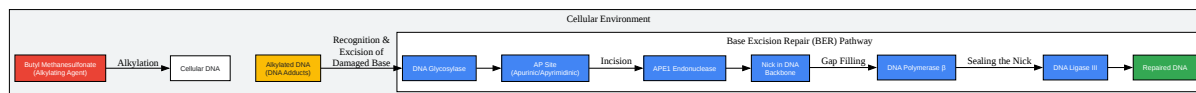
Known Health Hazards:

- Acute Toxicity: Harmful through oral, dermal, and inhalation routes of exposure.[1]
- Skin Corrosion/Irritation: Causes skin irritation.[1]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
- Respiratory Irritation: May cause respiratory irritation.[1]
- Mutagenicity: As an alkylating agent, **butyl methanesulfonate** is expected to be mutagenic, capable of inducing genetic defects.[3]

Mechanism of Action: DNA Alkylation and Repair

As a monofunctional alkylating agent, **butyl methanesulfonate**'s primary mechanism of toxicity involves the covalent modification of DNA. It transfers its butyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This damage can disrupt DNA replication and transcription, leading to mutations and cell death if not repaired.

The primary cellular defense against this type of damage is the Base Excision Repair (BER) pathway. This intricate process involves the recognition and removal of the damaged base, followed by the insertion of the correct base and ligation of the DNA backbone.



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Figure 1. Simplified diagram of the Base Excision Repair (BER) pathway for DNA damage caused by an alkylating agent like **butyl methanesulfonate**.

Safety and Handling Precautions

Strict adherence to the following safety and handling procedures is mandatory when working with **butyl methanesulfonate**.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.

Body Part	Recommended Protection	Specifications
Eyes/Face	Safety glasses with side shields and a face shield	ANSI Z87.1 compliant
Hands	Chemical-resistant gloves	Nitrile or neoprene, inspect for defects before use
Body	Laboratory coat	Flame-retardant, fully buttoned
Respiratory	Use in a certified chemical fume hood	Ensure proper airflow and sash height

Engineering Controls

All work with **butyl methanesulfonate** must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation exposure. The work area should be clearly designated as a hazardous substance handling area.

Safe Handling Practices

- Avoid all personal contact with the substance.[\[1\]](#)
- Do not eat, drink, or smoke in the laboratory.
- Keep containers tightly sealed when not in use.[\[1\]](#)
- Wash hands thoroughly with soap and water after handling.[\[1\]](#)
- Prepare a designated waste container for all contaminated materials.

Emergency Procedures

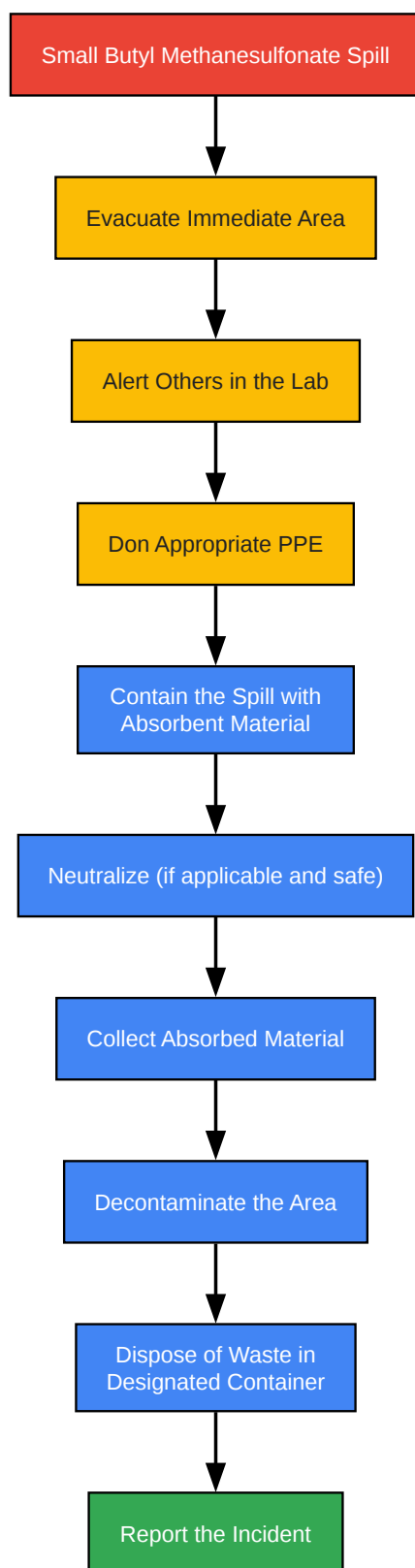
In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

Exposure Route	First-Aid Instructions
Inhalation	Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [1]
Skin Contact	Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [1]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1]

Accidental Release Measures

In the event of a spill, the following workflow should be followed.



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Figure 2. Workflow for handling a small spill of **butyl methanesulfonate**.

For major spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Experimental Protocols

Due to the hazardous nature of **butyl methanesulfonate**, all experimental work must be meticulously planned and executed. The following are generalized protocols for common genotoxicity assays that may be adapted for use with **butyl methanesulfonate**. Note: These are templates and must be optimized and validated for specific cell lines and experimental conditions.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **butyl methanesulfonate** by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology:

- Strain Selection: Utilize appropriate tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
- Dose Range Finding: Perform a preliminary toxicity test to determine a suitable concentration range of **butyl methanesulfonate** that is not overly toxic to the bacterial strains.
- Main Experiment:
 - Prepare serial dilutions of **butyl methanesulfonate** in a suitable solvent (e.g., DMSO).
 - In a test tube, combine the tester strain, the test substance at a specific concentration, and either S9 mix or a buffer.
 - Pour the mixture onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control

indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of **butyl methanesulfonate** in mammalian cells.

Methodology:

- Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) to a logarithmic growth phase.
- Treatment: Expose the cells to various concentrations of **butyl methanesulfonate** for a defined period (e.g., 3-6 hours with S9, or 24 hours without S9).
- Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
- Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
- Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
- Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to **butyl methanesulfonate**.

Methodology:

- Cell Treatment: Expose the chosen cell line to different concentrations of **butyl methanesulfonate** for a short duration.
- Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

- **Lysis:** Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
- **Alkaline Unwinding and Electrophoresis:** Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
- **Staining and Visualization:** Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
- **Data Analysis:** Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. An increase in comet tail parameters indicates DNA damage.

Storage and Disposal

Storage: Store **butyl methanesulfonate** in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed and clearly labeled.

Disposal: All waste materials contaminated with **butyl methanesulfonate**, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide provides a framework for the safe handling of **butyl methanesulfonate**. It is the responsibility of each researcher and institution to conduct a thorough risk assessment and implement specific safety protocols tailored to their unique experimental conditions. Continuous vigilance and a strong safety culture are paramount when working with this and other hazardous chemicals.

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